

2-Chloro-3-iodobenzoic acid chemical structure and bonding

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Compound of Interest

Compound Name: 2-Chloro-3-iodobenzoic acid

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An In-depth Technical Guide to the Chemical Structure and Bonding of **2-Chloro-3-iodobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-iodobenzoic acid, a halogenated aromatic carboxylic acid with the molecular formula $C_7H_4ClIO_2$, is a compound of significant interest in modern organic synthesis.^[1] Its unique substitution pattern, featuring a carboxylic acid group flanked by chlorine and iodine atoms at the ortho and meta positions, respectively, imparts a distinct combination of steric and electronic properties. These characteristics make it a versatile and valuable building block, particularly in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^[2] This guide provides a detailed examination of the molecule's structure, bonding, electronic effects, and intramolecular interactions that govern its reactivity and utility in research and development.

Molecular Structure and Conformation

The foundational structure of **2-Chloro-3-iodobenzoic acid** consists of a central benzene ring. This aromatic core is substituted with a carboxylic acid ($-COOH$) group at the C1 position, a chlorine atom ($-Cl$) at the C2 position, and an iodine atom ($-I$) at the C3 position.

Caption: 2D structure of **2-Chloro-3-iodobenzoic acid**.

A critical structural aspect of ortho-substituted benzoic acids is the potential for steric hindrance to force the carboxylic acid group out of the plane of the aromatic ring.^[3] The presence of the relatively large chlorine atom at the C2 position, compounded by the even bulkier iodine atom at C3, creates significant steric strain. This torsion disrupts the coplanarity between the -COOH group and the benzene ring, which in turn affects the conjugation of the carbonyl group's π -system with the aromatic π -electron cloud. This has direct implications for the molecule's acidity and reactivity.

Bonding Analysis and Electronic Effects

The chemical behavior of **2-Chloro-3-iodobenzoic acid** is dictated by a complex interplay of inductive and resonance effects from its three distinct substituents.

- **Carboxylic Acid Group (-COOH):** This group is strongly electron-withdrawing, acting through both a negative inductive effect (-I) from the electronegative oxygen atoms and a negative resonance (mesomeric) effect (-M) by pulling electron density from the ring into the carbonyl. This significantly deactivates the aromatic ring towards electrophilic substitution.
- **Halogen Substituents (-Cl and -I):** Halogens exhibit a dual electronic nature.^[3]
 - **Inductive Effect (-I):** Due to their high electronegativity, both chlorine and iodine withdraw electron density from the benzene ring through the sigma bond framework. Chlorine is more electronegative than iodine, and thus exerts a stronger -I effect.
 - **Resonance Effect (+M):** The lone pairs on the halogen atoms can be delocalized into the aromatic π -system, donating electron density. This effect weakens down the group ($F > Cl > Br > I$) as the orbital overlap between the halogen's p-orbitals and the carbon's 2p-orbital becomes less efficient.^[4] For both chlorine and iodine, the electron-withdrawing inductive effect dominates over the weaker electron-donating resonance effect, resulting in an overall deactivation of the ring.

The net result is a significantly electron-deficient aromatic ring. This electronic landscape is crucial for understanding the molecule's acidity, reactivity in cross-coupling reactions, and its utility as a synthetic precursor.

Intramolecular Interactions

The ortho-relationship between the carboxylic acid and the chlorine atom allows for potential intramolecular hydrogen bonding. Computational studies on similar molecules like 2-chlorobenzoic acid suggest the possibility of weak stabilizing interactions between the carboxylic proton and the ortho substituent.^{[5][6]} In **2-Chloro-3-iodobenzoic acid**, a weak O-H...Cl hydrogen bond could form. However, the steric repulsion between the bulky substituents likely forces a conformation that may not be optimal for such an interaction. The dominant intramolecular forces are likely the powerful steric repulsions between the adjacent -COOH, -Cl, and -I groups, which dictate the molecule's preferred conformation.^[3]

Physicochemical and Spectroscopic Profile

The structural features of **2-Chloro-3-iodobenzoic acid** give rise to its characteristic physical and spectroscopic properties.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2-chloro-3-iodobenzoic acid	PubChem[1]
CAS Number	874817-93-3	PubChem[1]
Molecular Formula	C ₇ H ₄ ClIO ₂	PubChem[1]
Molecular Weight	282.46 g/mol	PubChem[1]
Appearance	White to Yellow solid	MySkinRecipes[2]
Boiling Point	360.9 ± 27.0 °C at 760 mmHg	MySkinRecipes[2]

| Predicted XLogP | 2.7 | PubChem[1] |

Spectroscopic analysis is essential for structural confirmation. Key expected features include:

- ¹H NMR: Signals in the aromatic region corresponding to the three protons on the benzene ring.

- IR Spectroscopy: Characteristic absorption bands for the O-H stretch (broad) and C=O stretch of the carboxylic acid, along with absorptions for C-Cl, C-I, and aromatic C-H bonds.
[7]
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.[8]

Synthesis and Chemical Reactivity

Experimental Protocol: Synthesis via Diazotization

A common and effective method for synthesizing **2-Chloro-3-iodobenzoic acid** is through a diazotization-iodination sequence starting from 3-Amino-2-chlorobenzoic acid.[9]

Workflow: Synthesis of **2-Chloro-3-iodobenzoic acid**



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Caption: Synthetic workflow from 3-Amino-2-chlorobenzoic acid.

Step-by-Step Methodology:

- Dissolution: Dissolve 3-Amino-2-chlorobenzoic acid in an aqueous solution of a strong mineral acid (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
- Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
- Iodination: To the resulting diazonium salt solution, slowly add a solution of potassium iodide (KI) in water. Nitrogen gas will evolve.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete decomposition of the diazonium salt.

- **Isolation & Purification:** The crude product precipitates from the solution. It can be collected by vacuum filtration, washed with cold water and a solution of sodium thiosulfate to remove excess iodine, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity: The reactivity of the molecule is characterized by its functional groups:

- **Carboxylic Acid:** Undergoes standard reactions such as esterification, amide bond formation, and reduction.
- **Halogen Atoms:** The carbon-halogen bonds are key sites for functionalization. The C-I bond is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for selective substitution at the C3 position. This differential reactivity is a cornerstone of its utility as a synthetic intermediate.^[2]

Applications in Drug Discovery and Development

The structural and reactive profile of **2-Chloro-3-iodobenzoic acid** makes it a valuable scaffold in medicinal chemistry. Its ability to undergo selective cross-coupling reactions at the iodine-bearing position allows for the systematic and controlled introduction of diverse molecular fragments. This is a powerful strategy in the lead optimization phase of drug discovery. For instance, related isomers like 2-chloro-5-iodobenzoic acid are known intermediates in the synthesis of modern anti-diabetic drugs, such as SGLT2 and DPP-4 inhibitors, highlighting the importance of this class of compounds in developing novel therapeutics.^{[10][11]}

Conclusion

2-Chloro-3-iodobenzoic acid is a multifaceted molecule whose chemical properties are governed by a delicate balance of steric strain and potent electronic effects from its chloro, iodo, and carboxylic acid substituents. The steric hindrance disrupts ring-substituent coplanarity, while the combined electron-withdrawing nature of the groups creates an electron-poor aromatic system. Critically, the differential reactivity of the C-I and C-Cl bonds provides a handle for selective, site-specific modifications, making it an authoritative and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.

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